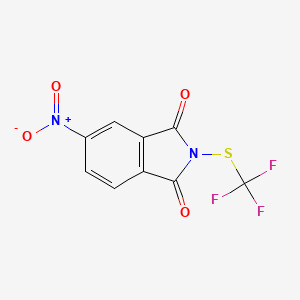

5-Nitro-2-((trifluoromethyl)thio)isoindoline-1,3-dione

Description

5-Nitro-2-((trifluoromethyl)thio)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione core substituted with a nitro (-NO₂) group at the 5-position and a trifluoromethylthio (-SCF₃) group at the 2-position. The nitro group imparts strong electron-withdrawing properties, while the -SCF₃ substituent enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

5-nitro-2-(trifluoromethylsulfanyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2O4S/c10-9(11,12)19-13-7(15)5-2-1-4(14(17)18)3-6(5)8(13)16/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPQGTJOVYHXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)SC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-((trifluoromethyl)thio)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with primary amines, followed by nitration and introduction of the trifluoromethylthio group. One common method involves the following steps:

Condensation Reaction: Phthalic anhydride reacts with a primary amine to form the corresponding isoindoline-1,3-dione.

Nitration: The isoindoline-1,3-dione is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Trifluoromethylthio Introduction: The trifluoromethylthio group is introduced using a reagent such as trifluoromethylthiolating agent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-((trifluoromethyl)thio)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The trifluoromethylthio group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

Substituted Isoindoline Derivatives: Substitution reactions yield various substituted isoindoline derivatives with different functional groups.

Scientific Research Applications

5-Nitro-2-((trifluoromethyl)thio)isoindoline-1,3-dione has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Material Science: It is used in the development of advanced materials with specific properties such as fluorescence and conductivity.

Biological Studies: The compound is studied for its interactions with biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-Nitro-2-((trifluoromethyl)thio)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethylthio group enhances the compound’s lipophilicity and ability to penetrate biological membranes, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Key Structural Features :

- Isoindoline-1,3-dione core : A bicyclic structure with two carbonyl groups contributing to planarity and rigidity.

- Nitro group : Enhances electrophilicity and influences reactivity in substitution reactions.

- Trifluoromethylthio group : A lipophilic, electron-withdrawing substituent that improves bioavailability and resistance to oxidative degradation.

Structural Analogues of Isoindoline-1,3-dione Derivatives

Compound A : 5-Nitro-2-(4-(thiomorpholinosulfonyl)phenyl)isoindoline-1,3-dione (LASSBio-1440, 2c)

- Structure: Features a thiomorpholinosulfonyl (-SO₂-thiomorpholine) group at the 2-position instead of -SCF₃ .

- Properties: The sulfonyl group (-SO₂) increases polarity compared to -SCF₃, reducing lipophilicity. IR data shows absorption bands at 1537 cm⁻¹ (NO₂ asymmetric stretching) and 1337 cm⁻¹ (SO₂ symmetric stretching) . Demonstrated pharmacological activity as a modulator of pulmonary inflammation .

Compound B : 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)

Compound C : 5-Hydroxyisoindoline-1,3-dione

- Structure : Replaces nitro and -SCF₃ groups with a hydroxyl (-OH) group at the 5-position .

- Properties :

Physicochemical and Spectroscopic Comparison

Biological Activity

5-Nitro-2-((trifluoromethyl)thio)isoindoline-1,3-dione (CAS No. 1835716-51-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 292.19 g/mol. The compound features a nitro group and trifluoromethyl thio group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit various antimicrobial properties. For instance, derivatives of isoindoline have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro enhances the antimicrobial efficacy by increasing lipophilicity, which aids in membrane penetration.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 6.25 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

Inhibition of Enzymatic Activity

Studies have shown that isoindoline derivatives can act as inhibitors for specific enzymes such as HPPD (4-hydroxyphenylpyruvate dioxygenase). The IC50 values for these compounds indicate a promising potential for developing herbicides or therapeutic agents targeting metabolic pathways in plants and microorganisms.

Table 2: Enzyme Inhibition Data

| Compound | IC50 (µM) | Enzyme |

|---|---|---|

| This compound | TBD | HPPD |

| Compound C | 5 | HPPD |

| Compound D | 10 | HPPD |

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial activity of related isoindoline derivatives against various pathogens. The results indicated that modifications to the trifluoromethyl thio group significantly impacted the compounds' effectiveness against resistant strains of bacteria.

The mechanism by which this compound exerts its biological effects may involve the disruption of cellular processes in target organisms. This could include interference with enzymatic functions or alterations in membrane integrity due to enhanced lipophilicity.

Q & A

Q. What are the common synthetic routes for 5-Nitro-2-((trifluoromethyl)thio)isoindoline-1,3-dione, and how do reaction conditions affect yield?

The synthesis typically involves functionalizing isoindoline-1,3-dione precursors. A two-step approach is common:

Nitro-substitution : Introduce the nitro group at the 5-position via electrophilic aromatic substitution using nitric acid in sulfuric acid.

Thiolation : React with trifluoromethylthiolating agents (e.g., (CF₃S)₂) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .

Critical factors :

- Temperature : Higher temperatures (>80°C) may lead to decomposition of the trifluoromethylthio group.

- Catalysts : Use of Cu(I) catalysts can enhance thiolation efficiency .

- Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- ¹H/¹³C NMR : Key for confirming substitution patterns. For example:

- The nitro group deshields adjacent protons, causing shifts to δ 8.2–8.5 ppm.

- The trifluoromethylthio group (SCF₃) shows a distinct triplet in ¹⁹F NMR at δ −45 to −50 ppm .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1770 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 333.03) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its inhibitory activity against enzymes like cholinesterase?

- Substitution strategies :

- Validation :

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives?

- Issue : Overlapping signals in ¹H NMR for ortho-substituted derivatives.

- Solutions :

- Use 2D NMR (COSY, HSQC) to resolve spin-spin coupling and assign protons .

- DFT calculations (B3LYP/6-311++G(d,p)) simulate spectra and validate experimental shifts .

- Case study : For 2-(4-ethoxyphenyl) derivatives, DFT-predicted IR peaks (C=O at 1765 cm⁻¹) matched experimental data within 5 cm⁻¹ .

Q. How does molecular docking aid in designing derivatives targeting ATP-binding sites in topoisomerase II?

Q. What are the key considerations in optimizing reaction conditions for scale-up synthesis?

- Solvent selection : Replace DMF with toluene to reduce toxicity and improve scalability .

- Catalyst recycling : Immobilize Cu(I) on silica gel to minimize waste .

- Process monitoring : Use inline FTIR to track nitro-group incorporation and avoid over-nitration .

- Yield improvement : Batchwise addition of trifluoromethylthiolating agent maintains stoichiometric control, achieving >85% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.